Methyl alpha-(3-methylphenyl)isobutyrate
Description
Methyl alpha-(3-methylphenyl)isobutyrate is an aromatic ester featuring a 3-methylphenyl group attached to the alpha-carbon of the isobutyrate moiety. This structural configuration distinguishes it from simpler esters and confers unique physicochemical properties.
Properties
IUPAC Name |
methyl 2-methyl-2-(3-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-5-7-10(8-9)12(2,3)11(13)14-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYNMQZUSSLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290542 | |
| Record name | Methyl α,α,3-trimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-26-5 | |
| Record name | Methyl α,α,3-trimethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α,α,3-trimethylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-(3-methylphenyl)isobutyrate can be synthesized through esterification reactions. One common method involves the reaction of isobutyric acid with 3-methylphenol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-(3-methylphenyl)isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
Methyl alpha-(3-methylphenyl)isobutyrate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl alpha-(3-methylphenyl)isobutyrate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- Methyl isobutyrate (CAS 547-63-7) : A saturated ester with a methyl group attached to the isobutyrate backbone .
- Benzyl isobutyrate : An araliphatic ester with a benzyl group linked via oxygen to the isobutyrate .
- 3-Methylbenzyl isobutyrate : Features a 3-methylbenzyl group, differing from the target compound in the connectivity of the aromatic group (oxygen-linked vs. alpha-carbon-attached) .
- Isobutyl isobutyrate (CAS 97-72-3) : A branched ester with an isobutyl chain .
Structural Differences :
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
